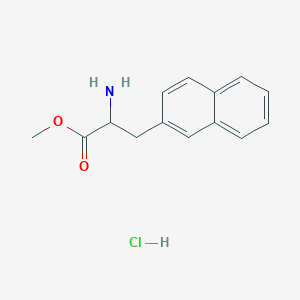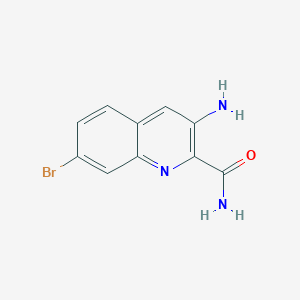
3-(Methylsulfonyl)benzyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfonyl)benzylmethansulfonat ist eine organische Verbindung mit der Summenformel C9H12O5S2. Es handelt sich um einen Sulfonatester, der aus Methansulfonsäure und 3-(Methylsulfonyl)benzylakohol abgeleitet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Methylsulfonyl)benzylmethansulfonat beinhaltet typischerweise die Reaktion von 3-(Methylsulfonyl)benzylakohol mit Methansulfonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Methansulfonylchlorids zu verhindern. Das allgemeine Reaktionsschema ist wie folgt:
3-(Methylsulfonyl)benzylakohol+Methansulfonylchlorid→3-(Methylsulfonyl)benzylmethansulfonat+HCl
Industrielle Produktionsmethoden
die Prinzipien der grünen Chemie, wie z. B. lösemittelfreie Bedingungen und die Verwendung weniger gefährlicher Reagenzien, werden oft angewendet, um die Nachhaltigkeit und Effizienz des Syntheseprozesses zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(Methylsulfonyl)benzylmethansulfonat kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Die Sulfonatgruppe kann durch Nucleophile wie Amine oder Thiole verdrängt werden.
Oxidation: Die Methylsulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Sulfid zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Amine, Thiole und Alkoxide. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden unter milden Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Substituierte Benzylderivate.
Oxidation: Sulfonderivate.
Reduktion: Sulfidderivate.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfonyl)benzylmethansulfonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Baustein bei der Entwicklung von Pharmazeutika untersucht.
Materialwissenschaften: Es wird für seine Rolle bei der Synthese von Polymeren und anderen fortschrittlichen Materialien untersucht.
Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre biologische Aktivität und ihre möglichen therapeutischen Wirkungen zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 3-(Methylsulfonyl)benzylmethansulfonat beinhaltet die Alkylierung von nucleophilen Stellen in biologischen Molekülen. Die Sulfonatestergruppe unterliegt einem nucleophilen Angriff, der zur Bildung kovalenter Bindungen mit Nucleophilen wie Proteinen und Nukleinsäuren führt. Diese Alkylierung kann zur Hemmung der Enzymaktivität oder zur Störung der DNA-Replikation führen .
Wirkmechanismus
The mechanism of action of 3-(Methylsulfonyl)benzyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The sulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids. This alkylation can result in the inhibition of enzyme activity or the disruption of DNA replication .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methansulfonsäure: Eine starke Säure, die in verschiedenen industriellen Anwendungen verwendet wird.
Benzylmethansulfonat: Eine verwandte Verbindung mit ähnlicher Reaktivität, aber unterschiedlichen Substituenten am Benzylring.
Methylsulfonylbenzol: Eine einfachere Verbindung mit einer einzigen Sulfonylgruppe, die an den Benzolring gebunden ist.
Einzigartigkeit
3-(Methylsulfonyl)benzylmethansulfonat ist einzigartig durch das Vorhandensein sowohl einer Methylsulfonylgruppe als auch einer Methansulfonatestergruppe. Diese doppelte Funktionalität ermöglicht eine größere Bandbreite an chemischen Reaktionen und Anwendungen im Vergleich zu ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C9H12O5S2 |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
(3-methylsulfonylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H12O5S2/c1-15(10,11)9-5-3-4-8(6-9)7-14-16(2,12)13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
MPSUVCHIINANMP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



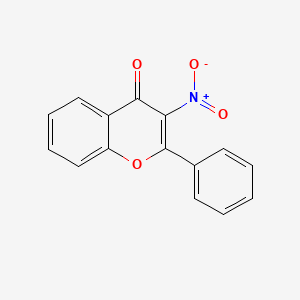
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
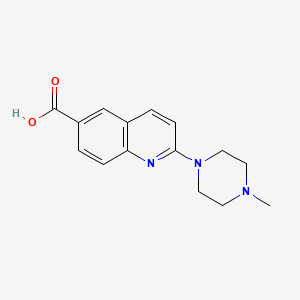
![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)
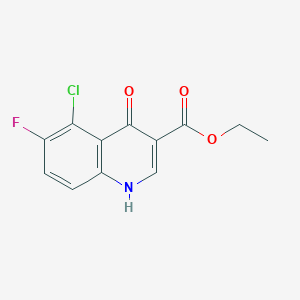
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)
